molecular formula C11H9F3N2O2S B13550272 3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid

3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B13550272
M. Wt: 290.26 g/mol
InChI Key: DGWBUJZEBXCORL-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group and the ethylsulfanyl group in the structure enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid typically involves multi-step reactions. One common method includes the functionalization of imidazo[1,2-a]pyridine through radical reactions. This process can be achieved using transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Another approach involves the decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with aryl bromides using palladium acetate as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its binding affinity to target proteins, while the ethylsulfanyl group contributes to its overall stability and reactivity. The exact molecular pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the ethylsulfanyl group provides additional reactivity and binding potential .

Properties

Molecular Formula

C11H9F3N2O2S

Molecular Weight

290.26 g/mol

IUPAC Name

3-ethylsulfanyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C11H9F3N2O2S/c1-2-19-8-5-15-9-6(10(17)18)3-4-7(16(8)9)11(12,13)14/h3-5H,2H2,1H3,(H,17,18)

InChI Key

DGWBUJZEBXCORL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CN=C2N1C(=CC=C2C(=O)O)C(F)(F)F

Origin of Product

United States

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